

An In-depth Technical Guide to Zhan Catalyst-1B (CAS: 918870-76-5)

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Compound of Interest

Compound Name: Zhan Catalyst-1B

Cat. No.: B6321759

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Zhan Catalyst-1B is a ruthenium-based organometallic complex that has emerged as a highly efficient and versatile catalyst for olefin metathesis reactions. Its unique structural features, including a chelating isopropoxystyrene ligand modified with an electron-withdrawing dimethylsulfonamide group, impart enhanced stability, reactivity, and functional group tolerance compared to earlier generation catalysts. This guide provides a comprehensive overview of **Zhan Catalyst-1B**, including its chemical properties, a detailed synthesis protocol, and its catalytic mechanism. Furthermore, it presents a collection of experimental protocols and quantitative data for its application in key olefin metathesis transformations, namely Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Ring-Opening Metathesis Polymerization (ROMP). This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, polymer chemistry, and drug development.

Core Properties and Specifications

Zhan Catalyst-1B is a green solid, characterized by the following properties:

Property	Value
CAS Number	918870-76-5[1]
IUPAC Name	Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][[5-[(dimethylamino)sulfonyl]-2-(1-methylethoxy-O)phenyl]methylene-C]ruthenium(II)[1]
Molecular Formula	C ₃₃ H ₄₃ Cl ₂ N ₃ O ₃ RuS[1]
Molecular Weight	733.75 g/mol [1]
Appearance	Green solid[1]

Synthesis of Zhan Catalyst-1B

The synthesis of **Zhan Catalyst-1B** involves a multi-step process that includes the preparation of a specific isopropoxystyrene ligand followed by its complexation with a ruthenium precursor.

Experimental Protocol: Synthesis of the Isopropoxystyrene Ligand

The synthesis of the isopropoxystyrene ligand is a crucial first step. A general procedure involves the ortho-vinylation of a substituted phenol, followed by alkylation.[1]

Materials:

- Substituted phenol
- Ethyne
- Tin(IV) chloride (SnCl₄)
- Tributylamine (Bu₃N)
- Isopropyl bromide (i-PrBr)
- Base (e.g., potassium carbonate)

- Anhydrous solvents (e.g., toluene, DMF)

Procedure:

- Ortho-vinylation: In a flame-dried flask under an inert atmosphere, dissolve the substituted phenol in an anhydrous solvent.
- Add Bu_3N and then SnCl_4 to the solution.
- Bubble ethyne gas through the reaction mixture. The reaction progress can be monitored by TLC or GC-MS.
- Upon completion, quench the reaction and purify the resulting vinyl phenol.
- Alkylation: Dissolve the purified vinyl phenol in a suitable solvent.
- Add a base and $i\text{-PrBr}$. Heat the reaction mixture and monitor for completion.
- After the reaction is complete, perform a standard aqueous work-up and purify the desired isopropoxystyrene ligand by column chromatography.

Experimental Protocol: Synthesis of Zhan Catalyst-1B

Materials:

- Ruthenium pre-complex (e.g., Grubbs second-generation catalyst)
- Copper(I) chloride (CuCl)
- Synthesized isopropoxystyrene ligand
- Anhydrous and deoxygenated solvent (e.g., dichloromethane)

Procedure:

- In a glovebox or under strict Schlenk conditions, dissolve the ruthenium pre-complex in the anhydrous and deoxygenated solvent.
- Add CuCl and the isopropoxystyrene ligand to the solution.

- Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by a color change.
- Upon completion, the catalyst can be purified by precipitation. **Zhan Catalyst-1B** is soluble in solvents like dichloromethane, chloroform, and ether, but insoluble in alcohols such as methanol and ethanol, allowing for its recovery and recycling by simple filtration.[\[1\]](#)

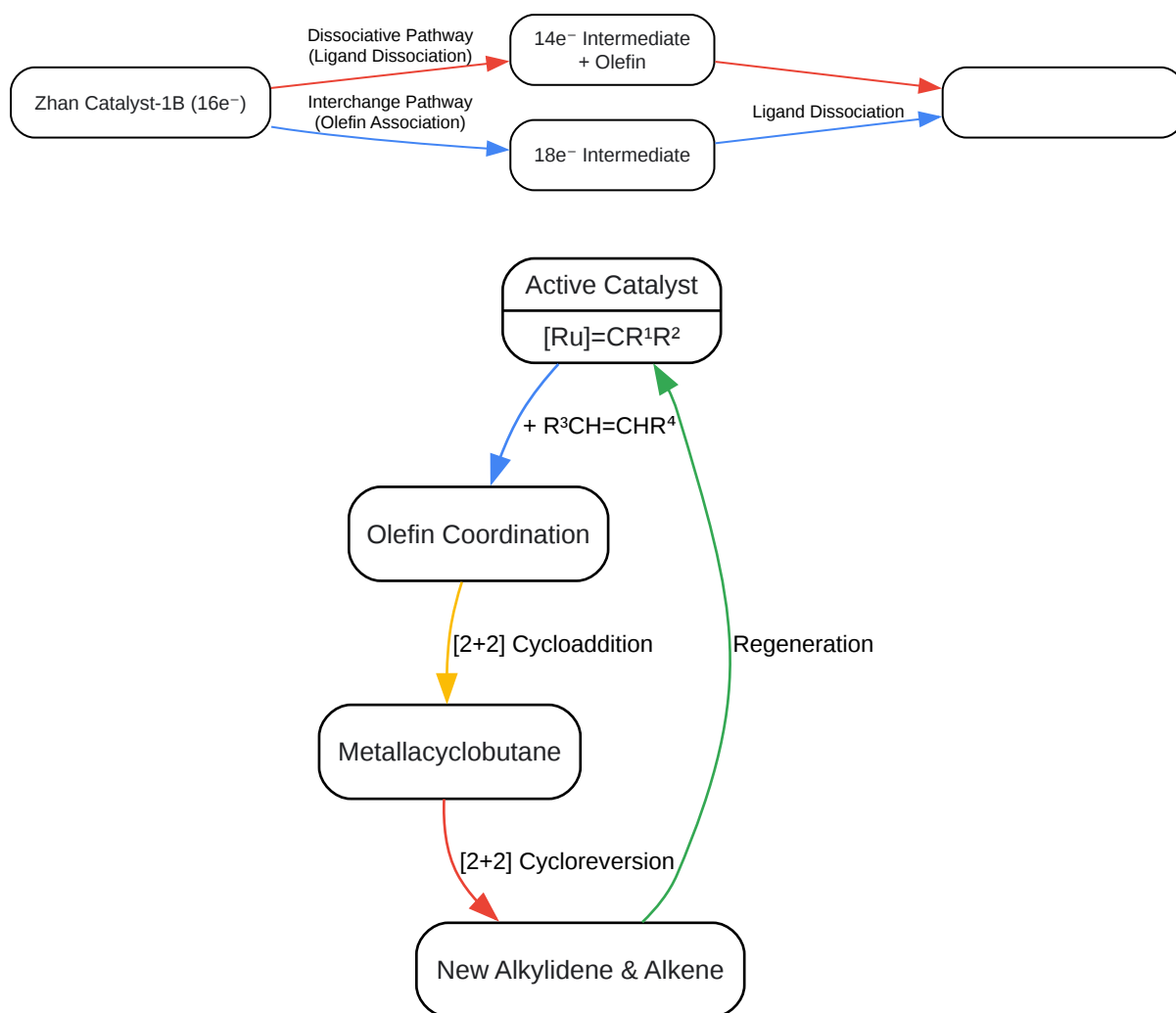
Characterization Data:

- ^1H NMR (CDCl_3 , 500 MHz): δ 8.73–8.66 (m, 2H), 8.22 (s, 1H), 7.52–7.47 (m, 2H), 6.92 (s, 3H), 6.85 (s, 1H), 5.48–5.38 (m, 1H), 4.78 (t, $J = 12.6$ Hz, 1H), 4.71 (dd, $J = 12.7$, 6.0 Hz, 1H), 4.45 (dd, $J = 12.7$, 3.0 Hz, 1H), 4.16 (dd, $J = 12.8$, 9.2 Hz, 1H), 2.36 (s, 3 H), 2.29 (br s, 6H), 2.27 (s, 3H), 2.26 (s, 3H), 2.21 (s, 3H).[\[2\]](#)
- ^{13}C NMR (CDCl_3 , 125 MHz): δ 164.3, 159.6, 150.6, 140.8, 140.6, 135.8, 135.3, 130.5, 130.2, 129.8, 129.0, 128.2, 125.3, 122.6, 63.3, 62.2, 53.1, 21.0, 20.9, 18.0, 17.9, 17.6.[\[2\]](#)
- HRMS (ESI): M^+ , found 442.2491, requires $\text{C}_{28}\text{H}_{32}\text{N}_3\text{O}_2$ 442.2495.[\[2\]](#)

Catalytic Mechanism

The initiation of **Zhan Catalyst-1B**, similar to other Hoveyda-type catalysts, proceeds through two competing mechanisms: a dissociative pathway and an interchange (or associative) pathway. The dominant pathway is influenced by factors such as the catalyst structure, the nature of the olefin substrate, and the reaction conditions.[\[1\]](#)

Initiation Pathways



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